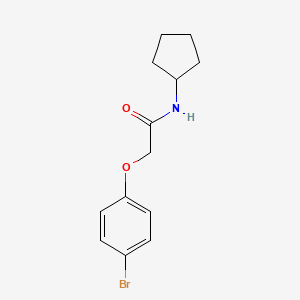

2-(4-bromophenoxy)-N-cyclopentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-bromophenoxy)-N-cyclopentylacetamide” likely belongs to a class of compounds known as bromophenoxy derivatives . These compounds are often used as pharmaceutical intermediates .

Synthesis Analysis

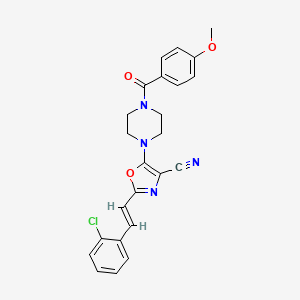

While specific synthesis methods for “2-(4-bromophenoxy)-N-cyclopentylacetamide” were not found, similar compounds have been synthesized through S-alkylation in alkaline medium followed by reduction of the corresponding ketone .Molecular Structure Analysis

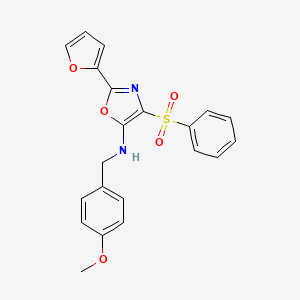

The molecular structure of “2-(4-bromophenoxy)-N-cyclopentylacetamide” would likely include a bromophenoxy group and a cyclopentylacetamide group .Aplicaciones Científicas De Investigación

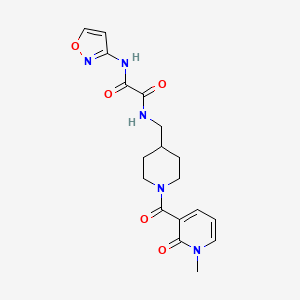

Antituberculosis Agents

Hydrazide derivatives, including 2-(4-bromophenoxy)-N-cyclopentylacetamide , play a crucial role in antituberculosis drug development. Researchers explore their potential as intermediates for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment . These compounds may inhibit viral replication by targeting reverse transcriptase enzymes.

Antibacterial and Antifungal Activities

Hydrazide derivatives containing aromatic fragments have demonstrated antibacterial and antifungal properties. The effectiveness of these activities depends on the substituents attached to the benzene ring . Researchers investigate the structure-activity relationship to optimize their biological effects.

Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives, such as 2-(4-bromophenoxy)-N-cyclopentylacetamide , exhibit potent antiviral activity. They bind effectively to glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) . Understanding their binding mechanisms can aid in developing new antiviral agents.

Coordination Chemistry

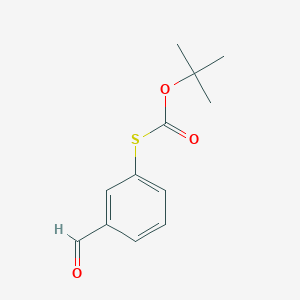

The coordination compound [NiCl2L(2-PrOH)]n, where L represents 2-(4-bromophenoxy)acetohydrazide , was synthesized and characterized. It exhibits a polymeric structure, with the complexing agent adopting a distorted octahedral geometry due to bidentate coordination through the carbonyl oxygen and amine nitrogen . Such coordination chemistry has implications in materials science and catalysis.

Pharmaceutical Intermediates

2-(4-Bromophenoxy)-N-cyclopentylacetamide: serves as a pharmaceutical intermediate. For instance, it can be used to produce 4-bromo-phenol at a specific temperature . Researchers explore its role in drug synthesis and optimization.

Crystal Engineering and Solid-State Chemistry

The single crystal X-ray diffraction analysis of the coordination compound sheds light on crystal engineering and solid-state properties. Understanding the arrangement of atoms in the crystal lattice informs material design and stability .

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMONXHVCJFSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)